molecular formula C19H20N4O2S B2429847 (E)-3-(4-butoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 634899-35-7

(E)-3-(4-butoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2429847
CAS No.: 634899-35-7
M. Wt: 368.46
InChI Key: PYFCCGSGFRBJCB-DEDYPNTBSA-N
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Description

(E)-3-(4-butoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a butoxyphenyl group, and a thiophen-2-ylmethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-butoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Butoxyphenyl Group: The butoxyphenyl group is introduced via a nucleophilic substitution reaction, where a butoxyphenyl halide reacts with the pyrazole intermediate.

    Formation of the Thiophen-2-ylmethylene Moiety: The final step involves the condensation of the pyrazole intermediate with thiophen-2-carbaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-butoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-butoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (E)-3-(4-butoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (E)-3-(4-butoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in a particular disease or its function in a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • (4-butoxyphenyl)(thiophen-2-yl)methanol
  • [(4-butoxyphenyl)methyl][2-(thiophen-2-yl)ethyl]amine

Uniqueness

(E)-3-(4-butoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, a butoxyphenyl group, and a thiophen-2-ylmethylene moiety. This combination of functional groups provides the compound with distinct chemical and biological properties that are not found in similar compounds. For example, the presence of the pyrazole ring may enhance its ability to interact with biological targets, while the butoxyphenyl group could influence its solubility and stability.

Properties

IUPAC Name

3-(4-butoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-2-3-10-25-15-8-6-14(7-9-15)17-12-18(22-21-17)19(24)23-20-13-16-5-4-11-26-16/h4-9,11-13H,2-3,10H2,1H3,(H,21,22)(H,23,24)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFCCGSGFRBJCB-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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